Cas no 63156-74-1 (1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine)

1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a trifluoromethyl group and an amine functionality at the 5-position. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of biologically active molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine moiety allows for further derivatization. This compound exhibits potential utility in medicinal chemistry for targeting enzyme inhibition or receptor modulation due to its electron-withdrawing and steric effects. Its well-defined synthetic route ensures consistent purity and scalability, making it suitable for industrial applications.
1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine structure
63156-74-1 structure
Product Name:1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
CAS No:63156-74-1
MF:C11H10F3N3
MW:241.21241235733
CID:958929
PubChem ID:2740916
Update Time:2025-06-07

1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
    • 2-methyl-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine
    • 2-methyl-4-phenyl-5-trifluoromethyl-2H-pyrazol-3-ylamine
    • HMS1449P06
    • 1-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, AldrichCPR
    • SMR000461039
    • HMS2807G24
    • CHEMBL1401176
    • AKOS005256220
    • Maybridge3_006672
    • CS-0363885
    • DTXSID80372398
    • BRD-K92115913-001-09-7
    • CCG-250307
    • 8T7
    • DB-073276
    • MLS000860260
    • IDI1_018059
    • 63156-74-1
    • MFCD01764770
    • Inchi: 1S/C11H10F3N3/c1-17-10(15)8(7-5-3-2-4-6-7)9(16-17)11(12,13)14/h2-6H,15H2,1H3
    • InChI Key: KCCKFLAAEZFOPE-UHFFFAOYSA-N
    • SMILES: FC(C1C(C2C=CC=CC=2)=C(N)N(C)N=1)(F)F

Computed Properties

  • Exact Mass: 241.08300
  • Monoisotopic Mass: 241.08268182g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 85 °C
  • Boiling Point: 350.8±42.0 °C at 760 mmHg
  • Flash Point: 166.0±27.9 °C
  • PSA: 43.84000
  • LogP: 3.26930
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Security Information

1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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